molecular formula C20H26O5 B11643194 tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11643194
M. Wt: 346.4 g/mol
InChI Key: UGHBMXYSBYCYRK-UHFFFAOYSA-N
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Description

Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen-2-one derivative with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Tert-butyl [(4-phenyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of both butyl and methyl groups on the chromen-2-one core. This structural feature may contribute to its distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C20H26O5/c1-6-7-8-14-11-17(21)24-19-13(2)16(10-9-15(14)19)23-12-18(22)25-20(3,4)5/h9-11H,6-8,12H2,1-5H3

InChI Key

UGHBMXYSBYCYRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C

Origin of Product

United States

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